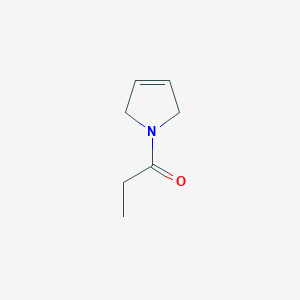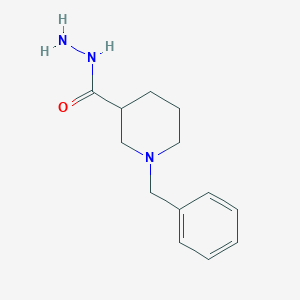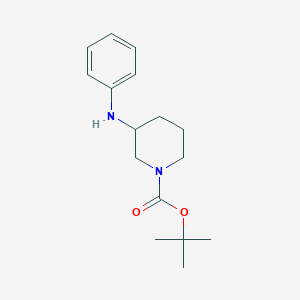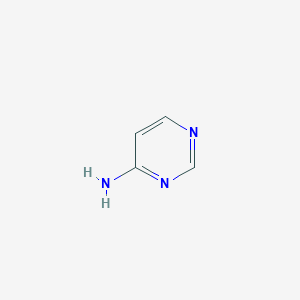
3-Isobutyl-5-aminobenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isobutyl-5-aminobenzimidazole, also known as IBAB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities. IBAB has been found to possess unique properties that make it a promising candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
3-Isobutyl-5-aminobenzimidazole has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. 3-Isobutyl-5-aminobenzimidazole has also been found to inhibit the replication of HIV-1 and other viruses. These properties make 3-Isobutyl-5-aminobenzimidazole a potential candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 3-Isobutyl-5-aminobenzimidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 3-Isobutyl-5-aminobenzimidazole has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
3-Isobutyl-5-aminobenzimidazole has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 3-Isobutyl-5-aminobenzimidazole has also been found to modulate the expression of various genes involved in inflammation, cell cycle regulation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-Isobutyl-5-aminobenzimidazole has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been found to be stable under a wide range of conditions, making it suitable for various experimental setups. However, 3-Isobutyl-5-aminobenzimidazole has some limitations as well. It has low solubility in water, which can make it difficult to use in some assays. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Isobutyl-5-aminobenzimidazole. One area of interest is the development of new drugs and therapies based on 3-Isobutyl-5-aminobenzimidazole. Another area of interest is the study of the molecular mechanisms underlying the biological activities of 3-Isobutyl-5-aminobenzimidazole. This could involve the identification of specific targets and pathways that are affected by 3-Isobutyl-5-aminobenzimidazole. Additionally, the potential applications of 3-Isobutyl-5-aminobenzimidazole in other areas, such as agriculture and environmental science, could be explored. Overall, 3-Isobutyl-5-aminobenzimidazole has the potential to be a valuable tool for scientific research and could have significant implications for various fields.
Synthesemethoden
The synthesis of 3-Isobutyl-5-aminobenzimidazole involves the reaction between 5-nitroisophthalic acid and isobutylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of 3-Isobutyl-5-aminobenzimidazole can be improved by optimizing the reaction conditions, such as temperature, concentration, and reaction time.
Eigenschaften
CAS-Nummer |
177843-43-5 |
|---|---|
Produktname |
3-Isobutyl-5-aminobenzimidazole |
Molekularformel |
C11H15N3 |
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
3-(2-methylpropyl)benzimidazol-5-amine |
InChI |
InChI=1S/C11H15N3/c1-8(2)6-14-7-13-10-4-3-9(12)5-11(10)14/h3-5,7-8H,6,12H2,1-2H3 |
InChI-Schlüssel |
SRHMJBFSZVNDEY-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=NC2=C1C=C(C=C2)N |
Kanonische SMILES |
CC(C)CN1C=NC2=C1C=C(C=C2)N |
Synonyme |
1H-Benzimidazol-6-amine,1-(2-methylpropyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)
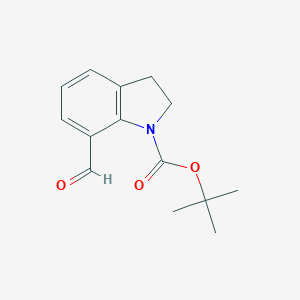
![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)
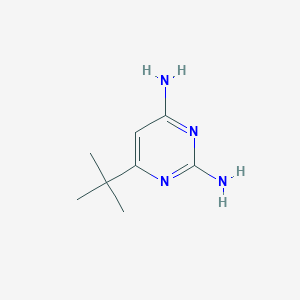

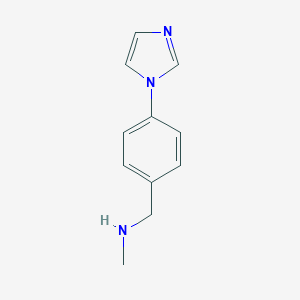
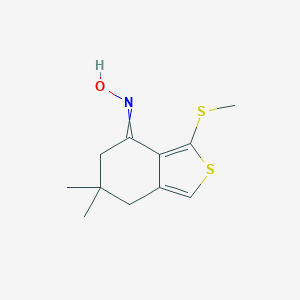
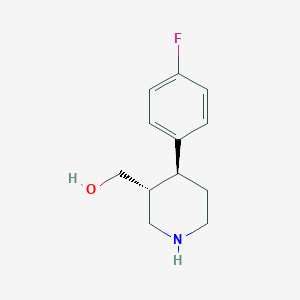
![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)
